beta-Fenchyl acetate, exo-

Catalog No.
S15011871
CAS No.
76109-40-5
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Fenchyl acetate, exo-

CAS Number

76109-40-5

Product Name

beta-Fenchyl acetate, exo-

IUPAC Name

[(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1

InChI Key

JUWUWIGZUVEFQB-SCVCMEIPSA-N

Canonical SMILES

CC(=O)OC1C(C2CCC1(C2)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1[C@]2(CC[C@H](C2)C1(C)C)C

Titanium and Bismuth-Based Catalysts

Titanium(IV) aminotriphenolate complexes demonstrate bifunctional catalytic activity in esterification, leveraging both Lewis acidity and Brønsted basicity. Computational studies reveal a two-step mechanism: nucleophilic attack of alcohol on a Ti(IV)-carboxylate intermediate, followed by apical rotation to form the ester. Bismuth(III) catalysts, such as Bi₂O₃ and Bi(OTf)₃, offer higher sustainability. Bi₂O₃ achieves 62% conversion in benzoic acid-heptanol esterification at 150°C, while Bi(OTf)₃ achieves full conversion but generates ether byproducts (0.79 ether-to-ester ratio). Neutralizing Bi(OTf)₃ with 2,6-di-tert-butyl-4-methylpyridine suppresses ether formation to 0.1 ratio while maintaining efficacy.

Heterogeneous Acid Catalysts

Amberlyst-15, a sulfonated polystyrene resin, facilitates esterification of mixed carboxylic-fatty anhydrides under reflux. For example, benzoic-palmitic anhydride reacts with 2-phenylethanol in hexane, yielding 87% ester. The resin’s macroreticular structure enhances substrate accessibility, though pore diffusion limitations necessitate prolonged reaction times compared to homogeneous systems.

High-Throughput Catalyst Screening

Automated platforms screen ligand-base combinations in microplates, optimizing parameters like yield and byproduct suppression. For instance, tBuXPhos ligand with MTBD base achieves 91% product yield in esterification. Dynamic chromatographic analysis enables rapid comparison of 96-well plate outcomes, identifying optimal conditions without manual data transcription.

Quantum Mechanical Studies of Stereoelectronic Effects

Quantum mechanical investigations of beta-fenchyl acetate, exo- have revealed significant insights into the stereoelectronic effects governing its molecular behavior [4]. Density functional theory calculations employing the B3LYP functional with various basis sets have been utilized to examine the conformational preferences and electronic structure of this bicyclic ester [5] [6]. The rigid bicyclic framework constrains the molecular geometry, resulting in distinct electronic distribution patterns that differ substantially from acyclic monoterpene acetates [7].

Computational studies using time-dependent density functional theory have characterized the electronic excitation energies and rotational strengths of fenchyl acetate derivatives in solution [8]. These calculations demonstrate that the exo- configuration exhibits specific charge transfer characteristics that influence the compound's spectroscopic properties [5]. The bicyclic structure creates unique orbital overlap patterns, particularly involving the acetate carbonyl group and the fenchyl ring system [9].

Quantum Mechanical ParameterCalculated ValueMethod
Molecular Volume196.29 ųDensity Functional Theory
Dipole Moment2.1 DebyeB3LYP/6-31G(d,p)
HOMO Energy-8.2 eVTime-Dependent Density Functional Theory
LUMO Energy-1.4 eVTime-Dependent Density Functional Theory
Band Gap6.8 eVComputational Analysis

Vibrational circular dichroism spectroscopy combined with quantum chemical calculations has provided detailed information about the stereoelectronic effects in fenchane-type molecules [4]. The characteristic vibrational bands at 1080, 1064, and 1010 wavenumbers correspond to carbon-carbon stretching coupled to carbon-hydrogen bending involving the entire molecular framework [4]. These computational findings reveal that the exo- orientation significantly affects the vibrational coupling patterns compared to the endo- isomer [4].

Natural bond orbital analysis has been employed to understand the hyperconjugation effects within the beta-fenchyl acetate, exo- structure [10]. The analysis reveals significant lone pair to sigma* orbital interactions that stabilize the exo- configuration relative to alternative conformations [10]. These stereoelectronic effects contribute to the observed selectivity in enzymatic processes and chemical transformations involving this compound [10].

Molecular Docking with Biological Targets

Molecular docking studies have investigated the binding interactions of beta-fenchyl acetate, exo- with various biological targets, providing insights into its potential mechanism of action [11] [12]. Computational docking analyses using validated protocols have examined the compound's affinity for key enzyme systems, including cyclooxygenase enzymes and alpha-glucosidase [12] [13].

The docking methodology typically involves protein preparation using crystallographic structures obtained from the Protein Data Bank, followed by ligand optimization and grid generation [14] [13]. Beta-fenchyl acetate, exo- demonstrates specific binding patterns characterized by hydrophobic interactions with aromatic residues and potential hydrogen bonding with polar amino acids [11] [12].

Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
Cyclooxygenase-1-6.2Hydrophobic, Van der Waals [13]
Cyclooxygenase-2-5.8Aromatic stacking, Hydrophobic [13]
Alpha-glucosidase-5.4Hydrogen bonding, Hydrophobic [12]
Cannabinoid Receptor 2-7.1Electrostatic, Hydrophobic [11]

Molecular dynamics simulations have been employed to validate the docking results and examine the stability of protein-ligand complexes over time [11] [8]. These studies reveal that beta-fenchyl acetate, exo- forms stable interactions with the binding pockets of target proteins, with root mean square deviation values typically below 2 Angstroms throughout simulation trajectories [11]. The bicyclic structure provides conformational rigidity that enhances binding specificity compared to more flexible ligands [11].

The electrostatic potential surface calculations demonstrate that beta-fenchyl acetate, exo- possesses regions of positive and negative charge distribution that complement the binding sites of biological targets [11]. The acetate moiety contributes to polar interactions, while the fenchyl group provides hydrophobic contacts essential for binding affinity [11]. Comparative docking studies with related monoterpene esters indicate that the exo- configuration confers enhanced selectivity for specific receptor subtypes [11].

ADMET Property Prediction Models

Absorption, Distribution, Metabolism, Excretion, and Toxicity property prediction models have been extensively applied to characterize the pharmacokinetic profile of beta-fenchyl acetate, exo- [15] [16]. Computational ADMET modeling utilizes machine learning algorithms trained on experimental datasets to predict drug-like properties and potential biological fate [15] [17].

The predicted absorption characteristics indicate that beta-fenchyl acetate, exo- exhibits moderate to high gastrointestinal absorption potential based on its physicochemical properties [15]. The compound demonstrates favorable lipophilicity with a calculated logarithm of the n-octanol/water partition coefficient of 3.159, suggesting good membrane permeability [15]. However, the topological polar surface area of 26.3 square Angstroms indicates moderate polarity that may affect absorption efficiency [15].

ADMET ParameterPredicted ValueClassification
Human Intestinal Absorption0.004Poor
Blood-Brain Barrier Penetration0.213Moderate
Plasma Protein Binding71.90%High
Volume of Distribution1.103 L/kgModerate
Clearance3.074 mL/min/kgModerate
Half-life0.359 hoursShort

Distribution modeling predicts that beta-fenchyl acetate, exo- exhibits high plasma protein binding at 71.90%, which may influence its bioavailability and tissue distribution [15]. The blood-brain barrier penetration prediction indicates moderate permeability, suggesting potential central nervous system activity [15]. The volume of distribution value of 1.103 liters per kilogram suggests moderate tissue penetration [15].

Metabolism predictions indicate that beta-fenchyl acetate, exo- may serve as a substrate for multiple cytochrome P450 enzymes, with the highest probability for CYP2C19 metabolism [15]. The compound shows low probability for acting as an inhibitor of major drug-metabolizing enzymes, reducing the likelihood of drug-drug interactions [15]. Computational models predict rapid clearance with a half-life of approximately 0.359 hours, suggesting the need for frequent dosing in potential therapeutic applications [15].

Quantitative Structure-Activity Relationship models have been developed to predict the biological activity of beta-fenchyl acetate, exo- and related monoterpene esters [18] [16]. These models incorporate molecular descriptors such as molecular weight, lipophilicity, and topological indices to predict pharmacological endpoints [16]. The compound demonstrates favorable drug-likeness scores according to Lipinski's Rule of Five, with acceptable molecular weight and lipophilicity parameters [15].

Predictive toxicology models indicate low probability for mutagenicity and carcinogenicity based on structural alerts and quantitative models [15]. The compound shows minimal risk for causing skin sensitization or respiratory toxicity according to computational predictions [15]. However, eye irritation potential is predicted to be high based on structural features and physicochemical properties [15].

Terpenoid Biosynthesis in Apiaceae Family

Terpenoid assembly in members of the carrot family begins with the condensation of isopentenyl diphosphate and dimethylallyl diphosphate to form geranyl diphosphate. In sweet fennel, purified fenchol synthase converts this linear precursor through a syn-isomerization to linalyl diphosphate followed by a bicyclization that yields endo-fenchol with complete retention of the original C-1 configuration [1]. Endo-fenchol is subsequently oxidized to exo-fenchyl alcohol by endogenous dehydrogenases; high‐performance gas chromatography of fennel stem essential oil reveals that exo-fenchyl acetate constitutes thirty-five point three percent of the volatile fraction, demonstrating efficient downstream ester formation [2]. Comparative analyses of leaf, flower and seed essential oils show lower proportions (three to five percent) of the acetate ester, indicating organ-specific regulation of the terpenoid branch pathway [3] [4].

Table 1 – Natural abundance of exo-fenchyl acetate in sweet fennel organs

Plant organPercentage of total essential-oil volatilesAnalytical methodReference
Stem35.3%Gas chromatography with mass-selective detection32
Inflorescence4.8%Gas chromatography with mass-selective detection22
Whole aerial parts3.0%Gas chromatography with mass-selective detection22
Seed1.3%Flame-ionization and mass detection10

These profiles indicate that terpenoid flux toward exo-fenchyl acetate is highest in vegetative stems, whereas reproductive tissues prioritize phenylpropanoid constituents such as trans-anethole [5] [3].

Enzymatic Esterification Mechanisms

Formation of exo-fenchyl acetate proceeds via an alcohol acetyltransferase that transfers the acetyl moiety from acetyl coenzyme A to exo-fenchyl alcohol. Although the dedicated transferase in fennel has not yet been cloned, functional parallels can be drawn from the structurally resolved alcohol acetyl-transferase from the yeast-like fungus Geotrichum candidum, whose tunnel-shaped active site positions the catalytic histidine of the H-X-X-X-D motif within hydrogen-bonding distance of bound alcohol substrates [6]. Docking studies with three monoterpenol substrates demonstrate favorable binding energies that are driven by hydrophobic contacts inside the tunnel, supporting a general catalytic paradigm also applicable to bicyclic monoterpenoids [6].

In planta evidence for efficient acetylation is provided by radiotracer experiments. Feeding of labeled acetate to fennel stem disks results in rapid incorporation of the tracer into exo-fenchyl acetate, with a specific activity four-fold higher than that measured in fenchyl alcohol pools, indicating that acetylation is kinetically preferred over alternative modifications such as oxidation or glycosylation [3].

Table 2 – Kinetic parameters reported for alcohol acetyl-transferases acting on monoterpenols

Enzyme originPreferred alcohol substrateMichaelis constant (millimolar)Turnover number (per second)Reference
Geotrichum candidum PF005Isoamyl alcohol0.141816
Geotrichum candidum PF005Isobutyl alcohol0.201116
Geotrichum candidum PF005Two-phenylethanol0.102216

Although exo-fenchyl alcohol was not directly tested, its comparable partition coefficient and steric profile suggest a Michaelis constant in the sub-millimolar range, aligning with the rapid in vivo ester accumulation observed in fennel stems [2].

Ecological Roles in Plant Defense Systems

Exo-fenchyl acetate serves multiple ecological functions that enhance plant fitness. Volatile profiling across fourteen fennel landraces shows that higher exo-fenchyl acetate levels correlate inversely with herbivore damage scores under field conditions, implicating the ester as a deterrent compound [7]. Laboratory choice assays demonstrate that adult rice weevils avoid diets enriched to three percent exo-fenchyl acetate, exhibiting a sixty-two percent reduction in feeding relative to controls [8].

Beyond deterrence, the ester contributes to antimicrobial protection. Essential oil fractions enriched in exo-fenchyl acetate (thirty-five percent) inhibit growth of Bacillus cereus and Staphylococcus aureus at minimum inhibitory concentrations of fifty micrograms per millilitre, whereas fractions with one percent ester require four-fold higher doses to achieve comparable inhibition [2]. The compound thus acts synergistically with dominant phenylpropenes such as trans-anethole to broaden the antimicrobial spectrum of fennel volatiles [9].

The allocation of exo-fenchyl acetate also appears developmentally regulated. Quantitative analyses indicate peak accumulation during stem elongation, a stage coinciding with heightened vulnerability to xylophagous insects in the Apiaceae family [10] [11]. Expression studies of putative transferase transcripts reveal a two-point-three-fold up-regulation in stems relative to seeds, matching the chemical data and underscoring the adaptive significance of spatial control over ester biosynthesis [3].

Table 3 – Reported biological activities linked to exo-fenchyl acetate

Activity typeExperimental systemEffective concentration or responseReference
Feeding deterrenceSitophilus oryzae adults62% reduction in consumption at 3% inclusion14
AntibacterialBacillus cereus; Staphylococcus aureusMinimum inhibitory concentration = 50 µg mL⁻¹32
Antioxidant contributionEthanol radical-scavenging assay (DPPH)Twenty-three percent total activity attributed to ester fraction11
Volatile signalingField correlation with reduced herbivory in fennel landracesNegative correlation coefficient = -0.7130

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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